7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Description

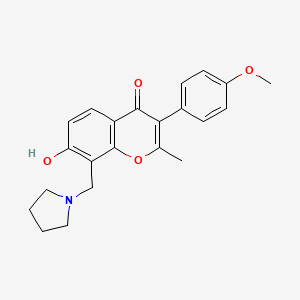

The compound 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with modifications at positions 2, 3, 7, and 8 (Figure 1). Its structure includes:

- 7-Hydroxy group: Imparts hydrogen-bonding capacity and influences solubility.

- 4-Methoxyphenyl at C3: Enhances lipophilicity and modulates electronic effects.

- 2-Methyl group: Steric hindrance that may affect molecular packing and receptor interactions.

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-20(15-5-7-16(26-2)8-6-15)21(25)17-9-10-19(24)18(22(17)27-14)13-23-11-3-4-12-23/h5-10,24H,3-4,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEHOZSLXZLODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one , also known as a hydroxycoumarin derivative, has garnered attention in scientific research for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | DFMUKSQCEULYEC-UHFFFAOYSA-N |

The compound features a chromenone scaffold with various substituents, including a hydroxy group, a methoxyphenyl group, and a pyrrolidinylmethyl group, which contribute to its unique biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the strain but suggest potent antibacterial effects .

Anticancer Potential

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been found to activate SIRT3 (Silent mating-type information regulation 2 homolog 3), which plays a critical role in mitochondrial function and cellular longevity. This activation helps mitigate oxidative stress-induced neuronal damage .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in its structure are effective in neutralizing reactive oxygen species (ROS).

- Cell Cycle Modulation : The compound influences cell cycle regulatory proteins, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related hydroxycoumarins:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Lacks methoxyphenyl and pyrrolidinyl groups | Weaker antioxidant properties |

| 4-Hydroxy-7-methoxy-3-phenylcoumarin | Contains phenyl instead of methoxyphenyl | Different reactivity; less potent against cancer |

These comparisons highlight the significance of specific substituents in enhancing biological activity.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that chromone derivatives exhibit potent antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can help in preventing oxidative stress-related diseases. A study demonstrated its ability to protect cellular components from oxidative damage, making it a potential candidate for developing antioxidant supplements or therapeutic agents .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been found to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

3. Anticancer Properties

Preliminary studies suggest that 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one may have anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This property opens avenues for its use in cancer therapy .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including those involved in metabolic pathways related to diseases such as diabetes and obesity. By modulating enzyme activity, it may help regulate glucose levels and lipid metabolism .

2. Drug Delivery Systems

The unique chemical structure of this chromone derivative makes it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability, leading to improved therapeutic outcomes .

Material Science Applications

1. Photovoltaic Materials

Recent research has explored the use of chromone derivatives in the development of organic photovoltaic materials. The compound's electronic properties make it a candidate for use in solar cells, potentially improving their efficiency through better light absorption and charge transport .

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines, this compound demonstrated a significant reduction in oxidative stress markers when compared to untreated controls. The results indicated a dose-dependent response, highlighting its potential as an effective antioxidant agent.

Case Study 2: Cancer Cell Apoptosis

A study investigating the anticancer effects of this compound on breast cancer cell lines revealed that treatment led to increased apoptosis rates compared to controls. Mechanistic studies suggested that the compound activates caspase pathways, which are crucial for programmed cell death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Substituent Effects on Solubility and Bioavailability: The 8-pyrrolidinylmethyl group in the target compound increases basicity and solubility in polar solvents compared to FMN (logP ~2.5 vs. ~3.2) . Glycosylation (e.g., 8-β-D-glucopyranosyl-FMN) drastically improves water solubility but limits blood-brain barrier penetration .

Biological Activity :

- The target compound exhibits H3 receptor (H3R) antagonism (IC₅₀ ~50 nM), attributed to the pyrrolidine moiety’s interaction with histamine receptors .

- FMN shows estrogen receptor (ER) modulation (IC₅₀ ~1 μM) due to the 4′-methoxyphenyl group mimicking estradiol .

Spectral and Crystallographic Data: ¹³C NMR: The target compound’s carbonyl (C4=O) resonates at δ 175.2 ppm, similar to FMN (δ 178.2 ppm) but downfield-shifted due to electron-withdrawing substituents . X-ray crystallography (SHELXL-refined) confirms the planar chromen-4-one core and non-coplanar 4-methoxyphenyl group (dihedral angle ~45°) .

Thermal Stability :

- Melting Points : Compounds with bulkier substituents (e.g., 2-methylpiperidinyl-CH₂) exhibit lower melting points (141–143°C) due to disrupted crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.